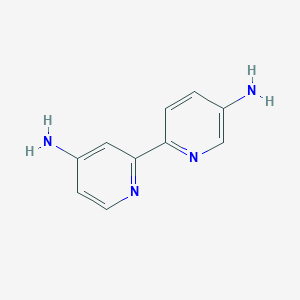

4,5-Diamino-2,2-bipyridine

Description

Historical Context and Evolution of 2,2'-Bipyridine (B1663995) Chemistry

The field of 2,2'-bipyridine (bpy) chemistry dates back to 1888, when the parent compound was first discovered. researchgate.net Initially, synthetic methods, such as the reaction of pyridine (B92270) with sodium metal, were challenging and produced a mixture of isomers that were difficult to separate and identify. researchgate.net The period between its discovery and 1939 saw significant advancements in characterization techniques, which allowed for a deeper understanding of the coordination properties of these bidentate ligands. researchgate.net Originally thought to be simple compounds, many early 2,2'-bipyridine complexes were later revealed to have more intricate structures. researchgate.net This foundational work paved the way for the development of a vast family of functionalized bipyridine ligands that are now central to modern chemistry.

Significance of Amino-Substituted 2,2'-Bipyridines in Modern Coordination and Supramolecular Science

The introduction of amino groups onto the 2,2'-bipyridine scaffold significantly enhances its electronic properties and coordination capabilities. These electron-donating groups increase the electron density on the bipyridine core, strengthening the bonds formed with metal ions. researchgate.net This has made amino-substituted bipyridines highly valuable ligands in coordination chemistry, where they are used to create stable metal complexes for applications ranging from catalysis to materials science. chemimpex.com

Overview of Key Diamino-2,2'-bipyridine Isomers and Their Distinct Reactivity Profiles

While no data exists for 4,5-diamino-2,2'-bipyridine, other isomers have been extensively studied. The position of the amino groups dramatically influences the ligand's properties and subsequent applications.

4,4'-Diamino-2,2'-bipyridine: This is a well-documented and widely used isomer. It serves as a versatile bidentate chelator and a building block in organic synthesis and materials science. chemimpex.comscbt.comtcichemicals.com Its symmetrical structure and the position of the amino groups make it an effective ligand for forming stable transition metal complexes used in catalysis and as precursors for conductive polymers.

5,5'-Diamino-2,2'-bipyridine: This isomer is also a crucial building block, particularly in supramolecular chemistry. nih.govhhu.de The amino groups in the 5 and 5' positions are well-positioned to form clefts in the resulting metal complexes, which can encapsulate other molecules through hydrogen bonding. rsc.orghhu.de This has been exploited to create complex host-guest systems and multi-dimensional coordination polymers. researchgate.netcmu.edu

The table below summarizes the properties of these two well-known isomers.

| Property | 4,4'-Diamino-2,2'-bipyridine | 5,5'-Diamino-2,2'-bipyridine |

| CAS Number | 18511-69-8 scbt.com | 52382-48-6 pharmaffiliates.com |

| Molecular Formula | C₁₀H₁₀N₄ scbt.com | C₁₀H₁₀N₄ pharmaffiliates.com |

| Molecular Weight | 186.21 g/mol scbt.com | 186.22 g/mol pharmaffiliates.com |

| Primary Use | Ligand in coordination chemistry, catalysis, building block for polymers. chemimpex.com | Building block for supramolecular assemblies, formation of host-guest complexes. rsc.orgnih.govhhu.de |

| Key Feature | Symmetrical ligand enhancing stability in metal complexes. | Forms clefts in metal complexes suitable for second-sphere coordination. rsc.orghhu.de |

Due to the complete absence of scientific literature on 4,5-Diamino-2,2'-bipyridine , further details regarding its specific synthesis, reactivity, and role in advanced chemical research cannot be provided. The creation of a scientifically accurate and thorough article solely on this compound is therefore not feasible at this time.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-(4-aminopyridin-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C10H10N4/c11-7-3-4-13-10(5-7)9-2-1-8(12)6-14-9/h1-6H,12H2,(H2,11,13) |

InChI Key |

NMDHNTARELAJBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)C2=NC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diamino 2,2 Bipyridines

Established Synthetic Routes to Diamino-2,2'-bipyridines

The construction of the diamino-2,2'-bipyridine framework can be approached in two main ways: by forming the bipyridine core first and subsequently introducing the amino groups, or by coupling pre-functionalized pyridine (B92270) rings.

Reductive Methods from Dinitrobipyridine Precursors

The most common and direct route to 4,5-diamino-2,2'-bipyridine involves the reduction of the corresponding dinitro compound, 4,5-dinitro-2,2'-bipyridine. This transformation can be accomplished using either catalytic hydrogenation or chemical reducing agents.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. This technique involves the use of a metal catalyst, typically from the platinum group, and a hydrogen source.

Detailed Research Findings:

While specific experimental data for the catalytic hydrogenation of 4,5-dinitro-2,2'-bipyridine is not extensively detailed in the provided search results, the general principles of nitroarene reduction are well-established. Commonly used catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and reaction time.

An analogous procedure for the synthesis of 4,4'-diamino-2,2'-bipyridine involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide using a palladium on carbon (10% Pd/C) catalyst in ethanol. In this reported synthesis, hydrazine (B178648) hydrate (B1144303) is used as the hydrogen source, and the reaction is conducted at reflux temperature. This suggests that similar conditions could be adapted for the reduction of 4,5-dinitro-2,2'-bipyridine. researchgate.net

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Common Solvents | Typical Conditions |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | H₂ gas or Hydrazine Hydrate, Room Temp. to Reflux |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | H₂ gas, Room Temperature |

| Raney Nickel | Ethanol, Methanol | H₂ gas, Elevated Temperature and Pressure |

A variety of chemical reducing agents can also be employed for the conversion of dinitrobipyridines to their corresponding diamines. These methods offer an alternative to catalytic hydrogenation and can sometimes provide better selectivity or be more practical for small-scale syntheses.

Detailed Research Findings:

One of the most common chemical reducing agents for nitroarenes is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is effective for the reduction of various nitro-substituted aromatic compounds. Another versatile reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), which is known for its mild and selective reduction of nitro groups in the presence of other functional groups.

A procedure for the reduction of halogenated nitroarenes using hydrazine hydrate in the presence of a catalytic amount of Pd/C has been reported to be highly efficient and selective. nih.govorganic-chemistry.org This method, which can be considered a transfer hydrogenation, often proceeds under mild conditions and gives good yields of the corresponding anilines. nih.govorganic-chemistry.org While specific to halogenated nitroarenes, the principle could potentially be applied to dinitrobipyridines.

Novel and Improved Synthetic Approaches for Specific Isomers

Research continues to focus on developing more efficient, scalable, and environmentally friendly methods for the synthesis of substituted bipyridines.

Detailed Research Findings:

Recent advancements in cross-coupling reactions, such as the Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide) and Stille coupling (palladium-catalyzed coupling of an organostannane with an organohalide), have expanded the toolbox for bipyridine synthesis. nih.gov These methods offer alternative routes that can sometimes provide higher yields or tolerate a broader range of functional groups compared to more traditional methods.

Furthermore, novel strategies for the synthesis of bipyridine-containing macrocycles have been developed, which could potentially be adapted for the synthesis of functionalized diamino-bipyridine derivatives. nih.govrsc.org

Functionalization and Derivatization Strategies

The presence of two primary amino groups on the 4,5-diamino-2,2'-bipyridine scaffold provides a rich platform for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the electronic properties of the molecule and for incorporating it into larger, more complex structures.

Detailed Research Findings:

The amino groups of diamino-bipyridines can readily undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce carbonyl functionalities and to link the bipyridine unit to other molecules.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This allows for the introduction of various alkyl chains, which can influence the solubility and steric properties of the resulting ligand.

Schiff Base Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). researchgate.netscirp.orgresearchgate.netmdpi.comnih.gov This is a versatile method for creating larger conjugated systems and for synthesizing macrocyclic ligands.

Synthesis of Macrocycles: The diamino functionality is particularly well-suited for the construction of macrocyclic structures through condensation reactions with dialdehydes, diketones, or other bifunctional electrophiles. nih.govrsc.orgnih.govacs.org These macrocyclic ligands are of great interest in supramolecular chemistry and for the development of selective metal ion sensors.

For instance, 5,5'-diamino-2,2'-bipyridine has been used as a versatile building block to synthesize imine- or amide-bridged dicatechol-bipyridine ligands. researchgate.net These derivatized ligands have been shown to form complex coordination compounds with various metal ions. researchgate.net

Transformation of Amino Groups for Extended Ligand Systems

While general principles of amine chemistry suggest that the amino groups of 4,5-diamino-2,2'-bipyridine would be reactive and capable of transformation, specific examples or established protocols for this particular molecule are not available in the searched literature. The reactivity of amino-functionalized bipyridines allows them to act as building blocks for more complex structures, but the specific outcomes and methodologies are highly dependent on the position of the amino groups. researchgate.net

The synthesis of amide and imine-bridged ligands is a common strategy for extending bipyridine-based systems. For instance, 5,5'-diamino-2,2'-bipyridine can be readily transformed into imine- or amide-bridged dicatechol-bipyridine ligands through standard reactions. researchgate.net Amide coupling reactions, in a general sense, can be used to synthesize bispyridine-based ligands by coupling derivatives of isonicotinic acid to diaminoalkane chains. nih.gov These reactions often utilize a weak base and a coupling agent in an anhydrous solvent. nih.gov

Imine synthesis is also a fundamental reaction in organic chemistry, often involving the condensation of an amine with an aldehyde or ketone. Electron-rich pyridines bearing imine groups are of interest for their coordination chemistry. rsc.org However, the application of these synthetic strategies specifically to 4,5-diamino-2,2'-bipyridine to create amide- or imine-bridged ligands is not detailed in the available research.

Introduction of Diverse Chemical Functionalities

The introduction of diverse chemical functionalities to the bipyridine core is crucial for tuning its electronic and steric properties for various applications, such as in catalysis and materials science. This can involve modifications of existing functional groups or direct functionalization of the bipyridine rings. While amino groups on other bipyridine isomers serve as versatile handles for further chemical transformations, researchgate.netresearchgate.net specific methodologies for introducing other functionalities onto a 4,5-diamino-2,2'-bipyridine framework are not described in the provided search results.

Coordination Chemistry of Diamino 2,2 Bipyridine Complexes

Fundamental Principles of Metal-Ligand Binding

The coordination behavior of 4,5-diamino-2,2'-bipyridine is primarily dictated by the electronic and structural features of the 2,2'-bipyridine (B1663995) core.

Role of Pyridine (B92270) Nitrogen Atoms in First-Sphere Coordination

The primary mode of interaction between 4,5-diamino-2,2'-bipyridine and a metal ion involves the donation of a lone pair of electrons from each of the two pyridine nitrogen atoms to the metal center, forming σ-bonds. numberanalytics.comchemmethod.com This interaction places the ligand in the first coordination sphere of the metal. The nitrogen atoms in the pyridine rings are sp²-hybridized, and their lone pairs reside in the plane of the ring, making them readily available for coordination with electrophilic metal centers. jscimedcentral.com The position of the nitrogen atoms within the heterocyclic ring is critical and significantly influences the resulting structure and properties of the metal-organic assembly. nih.gov The coordination of the pyridine nitrogen atoms leads to a redistribution of electron density within the ligand, which can be observed through spectroscopic techniques. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,5-diamino-2,2'-bipyridine involves the reaction of the ligand with various metal salts, leading to a diverse range of coordination compounds.

Complexation with Transition Metals (e.g., Ru, Fe, Ni, Cu, Zn, Ag, Cd, Rh, Pt, Mn, Co, Ir)

4,5-Diamino-2,2'-bipyridine and its derivatives readily form complexes with a wide variety of transition metals. For instance, heteroleptic ruthenium(II) complexes of the type [Ru(bipy)₂(bipy%)]²⁺, where bipy% is a 5,5'-disubstituted-2,2'-bipyridine like 5,5'-diamino-2,2'-bipyridine, have been synthesized and characterized. researchgate.netuni-muenchen.de The amino groups in these ruthenium complexes can influence their photophysical properties. uni-muenchen.de Similarly, iron, nickel, copper, zinc, silver, and cadmium salts react with 5,5'-diamino-2,2'-bipyridine to yield a variety of metal-ligand complexes. cmu.eduresearchgate.net

Rhodium(III) complexes containing 4,4'-diamino-2,2'-bipyridine have also been prepared. uni-muenchen.de Platinum(II) complexes with bipyridine ligands are well-known, and the introduction of amino groups can modulate their biological interactions. nih.govnih.gov Manganese(II) complexes with various bipyridine-based ligands have been synthesized and structurally characterized, often exhibiting distorted octahedral geometries. mdpi.comtdx.catoup.com Cobalt(III) and Iridium(III) complexes with diamino-substituted bipyridine or phenanthroline ligands have also been reported, with applications in sensing and catalysis. researchgate.netnih.govnih.govchemrxiv.org

The following table summarizes some of the transition metal complexes formed with diamino-bipyridine ligands:

| Metal | Ligand | Complex Formula Example | Reference |

| Ruthenium (Ru) | 5,5'-diamino-2,2'-bipyridine | [Ru(bipy)₂(5,5'-diamino-2,2'-bipyridine)]²⁺ | researchgate.netuni-muenchen.de |

| Iron (Fe) | 5,5'-diamino-2,2'-bipyridine | [Fe(5,5'-diamino-2,2'-bipyridine)₃]²⁺ | cmu.eduresearchgate.net |

| Nickel (Ni) | 5,5'-diamino-2,2'-bipyridine | [Ni(5,5'-diamino-2,2'-bipyridine)₃]²⁺ | cmu.eduresearchgate.net |

| Copper (Cu) | 5,5'-diamino-2,2'-bipyridine | [Cu(5,5'-diamino-2,2'-bipyridine)(SO₄)(H₂O)₂] | cmu.edu |

| Zinc (Zn) | 5,5'-diamino-2,2'-bipyridine | [Zn(5,5'-diamino-2,2'-bipyridine)₃]²⁺ | cmu.eduresearchgate.net |

| Silver (Ag) | 5,5'-diamino-2,2'-bipyridine | [Ag(5,5'-diamino-2,2'-bipyridine)₂]⁺ | cmu.edu |

| Cadmium (Cd) | 4,4'-diamino-2,2'-bipyridine | [Cd(4,4'-diamino-2,2'-bipyridine)₃]²⁺ | acs.org |

| Rhodium (Rh) | 4,4'-diamino-2,2'-bipyridine | [Rh(η⁵-C₅Me₅)Cl(4,4'-diamino-2,2'-bipyridine)]⁺ | uni-muenchen.de |

| Platinum (Pt) | 2,2'-bipyridine-α,α'-diaminosuberic acid | Pt(C₂₈H₃₀Cl₂N₆O₄) | nih.gov |

| Manganese (Mn) | 5,5'-diamino-2,2'-bipyridine | [Mn(N₃)₂(5,5'-diamino-2,2'-bipyridine)₂] | cmu.edu |

| Cobalt (Co) | 4,4'-diamino-2,2'-bipyridine | [Co(4,4'-diamino-2,2'-bipyridine)₂(NO₃)]²⁺ | researchgate.netacs.org |

| Iridium (Ir) | 4,5-diamino-1,10-phenanthroline | [Ir(ppy)₂(4,5-diamino-1,10-phenanthroline)]⁺ | nih.gov |

Stoichiometric Control and Ligand-to-Metal Ratios

The stoichiometry of the resulting metal complex is highly dependent on the metal-to-ligand ratio used in the synthesis. cmu.eduresearchgate.net For example, reacting 5,5'-diamino-2,2'-bipyridine with metal salts can lead to tris-chelated complexes, such as [M(5,5'-diamino-2,2'-bipyridine)₃]²⁺ where M is Fe, Ni, or Zn, when a sufficient amount of the ligand is available. cmu.edu In other cases, complexes with different ligand-to-metal ratios, such as bis-chelated [Mn(N₃)₂(5,5'-diamino-2,2'-bipyridine)₂], can be formed. cmu.edu The specific ratio often dictates the final coordination geometry and nuclearity of the complex. researchgate.net For instance, the reaction of copper(II) salts with 4,4'-bipyridine (B149096) can yield one-dimensional polymers with a 1:1 metal-to-ligand ratio. ub.edu

Influence of Anions and Crystallization Conditions on Complex Formation

Crystallization conditions, such as the solvent system and temperature, can also affect the outcome. The choice of solvent can influence the solubility of the reactants and products, and different solvents can lead to the crystallization of different polymorphs or solvates. For example, the synthesis of copper(II) coordination polymers with 4,4'-bipyridine yielded different structures depending on the synthetic conditions. ub.edu

Structural Diversity of Metal-Diamino-2,2'-bipyridine Complexes

The dual functionality of 4,5-diamino-2,2'-bipyridine (dabp), featuring a bidentate chelating core and hydrogen-bonding amino groups, is the primary driver of its rich and varied coordination chemistry. This ligand readily forms complexes with a multitude of metal ions, giving rise to an extensive array of structures. The resulting architectures are not only dictated by the coordination preferences of the metal center but are also heavily influenced by non-covalent interactions, particularly hydrogen bonding, facilitated by the amino substituents.

Mononuclear Complexes

The foundational units in the coordination chemistry of 4,5-diamino-2,2'-bipyridine are mononuclear complexes, where a single metal ion is coordinated by one or more dabp ligands. The most common coordination mode is the chelation of the metal by the two nitrogen atoms of the pyridine rings. A significant number of these complexes have been synthesized, often forming tris-chelate species with octahedral geometry, such as [M(dabp)₃]²⁺ where M can be Fe(II), Ni(II), or Zn(II). hhu.decmu.edu

In these tris-chelate complexes, the three dabp ligands arrange around the metal center, creating a chiral, propeller-like structure. hhu.de The amino groups, which are not involved in the primary coordination to the metal, extend outwards and are available for further interactions. cmu.edu These peripheral amino groups are crucial in establishing second-sphere coordination and directing crystal packing through extensive hydrogen-bonding networks with counter-ions and solvent molecules. hhu.de For example, in the crystal structure of [Fe(dabp)₃]²⁺ complexes, the amino groups form hydrogen bonds with carboxylate anions, encapsulating the metal complex. hhu.de The specific geometry and crystallization in chiral space groups highlight the inherent chirality of these [M(dabp)₃]²⁺ entities. hhu.de

Beyond tris-chelates, dabp can form mononuclear complexes with different stoichiometries and co-ligands, leading to varied coordination environments. Amide-bridged dicatechol-bipyridine ligands derived from 5,5'-diamino-2,2'-bipyridine have been shown to form mononuclear complexes such as [(L²-H₄)PdCl₂] and [(L²-H₄)₃Zn]²⁺. nih.govresearchgate.net

Table 1: Representative Mononuclear 4,5-Diamino-2,2'-bipyridine Complexes

| Compound Formula | Metal Ion | Geometry | Key Structural Features |

|---|---|---|---|

| [Fe(dabp)₃]SO₄ | Fe(II) | Octahedral | Tris-chelate complex; amino groups participate in extensive hydrogen bonding. hhu.decmu.edu |

| [Ni(dabp)₃]Cl₂ | Ni(II) | Octahedral | Chiral tris-chelate structure crystallizing in a chiral space group. hhu.decmu.edu |

| Zn(dabp)₃₂ | Zn(II) | Octahedral | Forms second-sphere coordination adducts via hydrogen bonds from the NH₂ groups. hhu.decmu.edu |

| [CuCl₂(dabp)] | Cu(II) | Not specified | The amino functionality is not involved in metal coordination. cmu.edu |

Dinuclear and Polynuclear Architectures

The ability of the 4,5-diamino-2,2'-bipyridine ligand to connect multiple metal centers gives rise to dinuclear and polynuclear structures. This bridging can occur through the dabp ligand itself, although it is more common for the amino groups to facilitate the assembly of extended networks via hydrogen bonding. cmu.edu These non-covalent interactions, along with π-π stacking of the bipyridine rings, are dominant forces in dictating the intermolecular arrangement and forming multidimensional networks. cmu.edu

For instance, dinuclear complexes can be formed where two metal centers are bridged by other ligands, with dabp acting as the terminal chelating ligand. A more sophisticated approach involves designing larger ligands derived from dabp. Amide- and imine-bridged dicatechol-bipyridine ligands have been successfully used to create dinuclear titanium helicates, such as [(L¹)₃Ti₂]⁴⁻ and [(L²)₃Ti₂]⁴⁻. nih.govresearchgate.net

The formation of coordination polymers represents a key outcome of dabp's connectivity. Metal complexes of the isomeric 4,4'-diamino-2,2'-bipyridine are known to act as metallo-tectons, forming three-dimensional hydrogen-bonded networks with carboxylate counteranions. researchgate.netacs.org Similarly, complexes of 5,5'-diamino-2,2'-bipyridine assemble into multidimensional networks where the structure is controlled by hydrogen bonding from the amino groups and π-π stacking. cmu.edu The reaction of dabp with various transition metal salts has yielded a wide variety of complexes, whose final structures depend on the anion, crystallization conditions, and metal-to-ligand ratio. cmu.edu For example, a cadmium complex, [Cd(µ-Cl)₂(dabp)], demonstrates a polymeric chain structure. cmu.edu

Table 2: Examples of Dinuclear and Polynuclear Architectures with Diamino-2,2'-bipyridine Ligands

| Compound/System | Nuclearity | Bridging Mode | Dimensionality | Key Features |

|---|---|---|---|---|

| [(L¹)₃Ti₂]⁴⁻ (L¹ = imine-dicatechol-dabp derivative) | Dinuclear | Ligand Strand | 0D Helicate | A homodinuclear double-stranded helicate. nih.govresearchgate.net |

| [(L²)₃Ti₂]⁴⁻ (L² = amide-dicatechol-dabp derivative) | Dinuclear | Ligand Strand | 0D Helicate | A homodinuclear double-stranded helicate. nih.govresearchgate.net |

| [Cu₂(bpy4da)₄(tpa)]⁴⁺ (bpy4da = 4,4'-diamino-2,2'-bipyridine) | Dinuclear | Terephthalate (tpa) | 3D Network | Features a 3D hydrogen-bonded network. acs.orgresearchgate.net |

| [Cd(µ-Cl)₂(dabp)]n | Polynuclear | Chloride | 1D Chain | Polymeric chain structure. cmu.edu |

Helical Structures and Chirality in Coordination Compounds

The inherent dissymmetry of the 2,2'-bipyridine unit when complexed to a metal ion makes it a prime candidate for constructing helical structures. The functionalization with amino groups in the 4,5-positions can influence the properties of these chiral architectures. The self-assembly of ligand strands around metal ions can lead to the formation of helicates, which are coordination compounds with a helical, or screw-shaped, structure. researchgate.net

Ligands derived from 5,5'-diamino-2,2'-bipyridine have proven to be versatile building blocks for such structures. nih.govuni-bonn.de For example, the reaction of an imine-bridged dicatechol-bipyridine ligand (L¹) with titanium(IV) ions readily forms a homodinuclear helicate of the formula [(L¹)₃Ti₂]⁴⁻. nih.govresearchgate.net A similar amide-linked ligand (L²) also forms dinuclear helicates, as well as a fascinating heterotrinuclear coordination compound, [(L²)₃Ti₂Zn]²⁻, demonstrating the transfer of stereochemical information over a distance of nearly 2 nm. nih.govresearchgate.net

Chirality is a fundamental aspect of these helical structures. As seen with simple mononuclear [M(dabp)₃]²⁺ complexes, the arrangement of the chelating ligands around the metal center is inherently chiral. hhu.de This chirality can be controlled and amplified in more complex systems. The synthesis of tetradentate ligands by joining two optically active pineno-2,2'-bipyridine units creates "chiragen" ligands that form octahedral complexes with predetermined helical chirality. nih.gov While not using dabp itself, this work illustrates a key principle in supramolecular chemistry: the use of chiral building blocks to direct the handedness of the resulting assembly. The formation of these complex, chiral superstructures is a testament to the power of molecular programming, where the information encoded in the ligands directs the outcome of the self-assembly process. nih.gov

Table 3: Helical and Chiral Complexes Based on Diamino-2,2'-bipyridine Scaffolds

| Compound Type | Description | Chirality | Key Structural Aspect |

|---|---|---|---|

| [M(dabp)₃]²⁺ | Mononuclear tris-chelate complex. | Inherently chiral (Δ and Λ enantiomers). hhu.de | Propeller-like arrangement of three bidentate ligands around an octahedral metal center. hhu.de |

| [(L¹)₃Ti₂]⁴⁻ | Dinuclear double-stranded helicate. | Forms as a racemic mixture of P and M helices unless a chiral auxiliary is used. nih.govresearchgate.net | Three ligand strands wrap around two titanium ions. nih.govresearchgate.net |

Supramolecular Architectures and Hydrogen Bonding Interactions

Second-Sphere Coordination Phenomena

Second-sphere coordination involves the interaction of a coordinatively saturated metal complex with other molecules, such as anions or solvents, through non-covalent forces like hydrogen bonding. hhu.dehhu.de Metal complexes incorporating the 4,5-Diamino-2,2-bipyridine ligand are prime candidates for constructing such architectures. rsc.org The amino groups, which are not part of the first coordination sphere around the metal, are perfectly positioned to interact with external species, thereby modifying the chemical environment and properties of the metal complex. rsc.orghhu.de

The amino groups of this compound are crucial for its role in supramolecular chemistry. rsc.orghhu.de When this ligand is part of a metal complex, such as a tris(bipyridine)metal(II) cation, the six amino groups (two from each ligand) are oriented to form clefts or pockets. rsc.orghhu.de These pockets are rich in hydrogen bond donors, creating a specific recognition site for hydrogen bond acceptors. hhu.de

The amino groups of metal-complexed this compound readily form N-H···O and N-H···X (where X is an anion) hydrogen bonds. rsc.orghhu.de These interactions are fundamental to the assembly of the crystal lattice. For instance, in the structures of various metal complexes, the amino groups have been observed to form extensive hydrogen bonds with anions like nitrate, chloride, and sulfate, as well as with solvent molecules such as water and methanol (B129727). rsc.orghhu.dehhu.de

In one notable example, the tris(5,5′-diamino-2,2′-bipyridine)nickel(II) complex cocrystallized with 18-crown-6 (B118740) and chloride anions demonstrates how the amino groups engage in hydrogen bonding. While two of the six amino groups interact with the crown ether, the remaining four form hydrogen bonds with chloride anions and methanol solvent molecules. hhu.de Similarly, charge-assisted N–H···O hydrogen bonds are formed between the amino groups and the oxygen atoms of oxalate (B1200264) ligands in a series of isomorphous compounds, creating robust secondary building units. publish.csiro.au

Table 1: Examples of Hydrogen Bonding Interactions with Anions and Solvents

| Complex | Interacting Species | Type of Hydrogen Bond | Reference |

| {[Ni(DABP)₃]·(18-C-6)}Cl₂·4CH₃OH | Chloride, Methanol | N-H···Cl, N-H···O | hhu.de |

| {[Zn(DABP)₃]·(18-C-6)}(NO₃)₂·3/8H₂O | Nitrate, Water | N-H···O | rsc.orghhu.de |

| [M(DABP)₃]₃[Cr(C₂O₄)₃]₂·14H₂O | Oxalate | N-H···O | publish.csiro.au |

| [Co(DABP)₃][Fe(CN)₆] | Hexacyanoferrate | N-H···N | rsc.org |

DABP refers to 5,5'-diamino-2,2'-bipyridine, a structural isomer often used in studies analogous to 4,5-diamino-2,2'-bipyridine chemistry.

The pre-organized clefts formed by the amino groups of tris-chelated this compound complexes can act as hosts for various guest molecules. rsc.orghhu.de A fascinating example of this is the phenomenon of self-inclusion. In the crystal structure of a tris(diamino-bipyridine)iron complex with nitrophenolate, a cavity is formed by the hydrogen-bonded nitrophenolate panels. This cavity is then occupied by another, crystallographically distinct, tris(diamino-bipyridine)iron cation, acting as a guest in a host framework made of its own kind. hhu.dersc.org

This host-guest chemistry is further exemplified by the encapsulation of 1,3,5-benzenetricarboxylate (BTC) anions. The triangular faces formed by the three amino groups on each side of an octahedral [Fe(DABP)₃]²⁺ complex are capped by BTC anions, which act as tridentate hydrogen-bond acceptors. hhu.de This interaction involves all six amino groups of the metal complex, leading to the encapsulation of the complex by two BTC anions. hhu.de

Hydrogen Bonding Contributions of Amino Groups

Crystal Engineering of Hydrogen-Bonded Networks

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. lew.ro The this compound ligand is an excellent building block for crystal engineering due to its predictable hydrogen bonding capabilities. hhu.deacs.org By combining this ligand in metal complexes with suitable counter-ions or guest molecules that act as hydrogen bond acceptors, it is possible to construct intricate and stable multidimensional networks. hhu.depublish.csiro.au

The directional nature of hydrogen bonds originating from the amino groups of this compound complexes allows for the construction of extended networks. hhu.de For example, the reaction of [Ni(DABP)₃]²⁺ or [Zn(DABP)₃]²⁺ with 18-crown-6 results in the formation of one-dimensional strands where the metal complexes and crown ethers alternate. hhu.de

More complex, higher-dimensional frameworks can also be achieved. The combination of 5,5′-diamino-2,2′-bipyridine with 1,1′-binaphthalene-2,2′-diyl phosphate (B84403) anions and water molecules leads to a two-dimensional supramolecular hydrogen-bonding network. researchgate.net In another case, charge-assisted hydrogen bonds between [M(DABP)₃]²⁺ cations and [Cr(C₂O₄)₃]³⁻ anions create linear chains, which are further linked by water clusters into a three-dimensional architecture. publish.csiro.au These examples underscore the versatility of this ligand system in generating diverse supramolecular frameworks.

Spectroscopic and Structural Characterization Techniques in Diamino 2,2 Bipyridine Research

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy is fundamental to understanding the behavior of electrons within the ligand and its metal complexes, particularly the transitions between different energy levels that govern their color and luminescent properties.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary tool for characterizing 4,5-diamino-2,2'-bipyridine and its coordination compounds. The spectrum of the free ligand is typically dominated by high-energy absorptions in the UV region, which are assigned to π→π* intraligand electronic transitions within the bipyridine aromatic system.

Upon coordination to a metal center, the UV-Vis spectrum undergoes significant changes. The original π→π* transitions of the ligand may experience a slight shift, often a red shift (bathochromic shift), due to the influence of the metal ion on the ligand's electronic orbitals nih.gov. More importantly, new absorption bands often appear at lower energies, extending into the visible region of the spectrum. These new bands are characteristic of charge-transfer transitions nih.govrug.nl. For transition metal complexes, these are typically Metal-to-Ligand Charge Transfer (MLCT) bands, which are responsible for the often intense coloration of these compounds nih.gov. The specific energy and intensity of these bands provide a diagnostic fingerprint for the complex and offer insights into the nature of the metal-ligand interaction.

Table 1: Representative UV-Vis Absorption Data for Bipyridine-type Complexes Note: Data for specific 4,5-diamino-2,2'-bipyridine complexes is not readily available in the cited literature. The following table provides examples from related bipyridine complexes to illustrate typical spectral features.

| Compound Type | Transition | Typical Wavelength Range (nm) | Description |

| Free Bipyridine Ligand | π→π | 240-300 | High-intensity absorption in the UV region corresponding to electronic transitions within the aromatic rings acs.orgresearchgate.net. |

| Metal-Bipyridine Complex | π→π | 250-320 | Intraligand transitions, often slightly red-shifted upon complexation nih.gov. |

| Metal-Bipyridine Complex | MLCT | 300-500+ | Lower intensity bands in the visible region, responsible for color. Arises from the transfer of an electron from a metal d-orbital to a ligand π*-orbital nih.govtum.de. |

The absorption of light at MLCT or other charge-transfer bands populates an excited state with a significant redistribution of electron density. The properties of these excited states determine the luminescence and photochemical behavior of the complex.

Metal-to-Ligand Charge Transfer (MLCT): This is the most common and widely studied charge-transfer phenomenon in transition metal complexes of 4,5-diamino-2,2'-bipyridine tum.denih.gov. In this process, an electron is promoted from a d-orbital predominantly localized on the metal to a π* anti-bonding orbital localized on the bipyridine ligand. The energy of this transition can be tuned by changing the metal ion (e.g., second- and third-row metals like Ru(II) and Os(II) often yield more stable MLCT states), the ancillary ligands, and substituents on the bipyridine ring researchgate.netacs.org. The electron-donating amino groups on the 4,5-diamino-2,2'-bipyridine ligand are expected to raise the energy of the ligand's π* orbitals, influencing the energy and lifetime of the MLCT state.

Ligand-to-Ligand Charge Transfer (LLCT): In complexes containing multiple, electronically distinct ligands, it is possible to observe Ligand-to-Ligand Charge Transfer (LLCT) or Intra-Ligand Charge Transfer (ILCT) transitions tum.denih.gov. An LLCT transition involves the promotion of an electron from an orbital primarily localized on one ligand to an orbital localized on a different ligand. For a complex containing 4,5-diamino-2,2'-bipyridine and another ligand, an LLCT state could be formed if the energy levels are suitable. These transitions add another layer of complexity and tunability to the photophysical properties of the molecule nih.gov.

The decay from these excited states can occur through non-radiative pathways (heat) or radiative pathways (luminescence), and the balance between these processes dictates the complex's utility in applications like sensing or photocatalysis.

The efficiency of the luminescence process is quantified by the emission quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications in lighting, displays, and biological imaging rsc.orgrsc.org. The quantum yield of a 4,5-diamino-2,2'-bipyridine complex is highly dependent on the metal center, the rigidity of the coordination sphere, and the energy gap between the emissive excited state and non-emissive states acs.orgmdpi.com.

A key feature of the 4,5-diamino-2,2'-bipyridine ligand is its inherent environmental sensitivity, particularly to pH. The amino groups are basic and can be protonated in acidic conditions. This protonation drastically alters the electronic nature of the ligand, converting the electron-donating -NH₂ group into an electron-withdrawing -NH₃⁺ group. This change has a profound effect on the photophysical properties:

Absorption and Emission Shifts: Protonation typically leads to a significant blue shift (hypsochromic shift) in both the absorption and emission spectra, as the electron-withdrawing character of the protonated group stabilizes the π orbitals and destabilizes the π* orbitals, widening the energy gap chemrxiv.orgresearchgate.net.

Fluorescence Switching: The luminescence of the complex can be "switched on" or "off" by changes in pH. Often, the free amine form may have its fluorescence quenched through photoinduced electron transfer (PET) processes. Upon protonation, this quenching pathway can be inhibited, leading to a dramatic increase in fluorescence intensity and quantum yield chemrxiv.org.

This pH-dependent behavior makes complexes of 4,5-diamino-2,2'-bipyridine excellent candidates for the development of pH sensors chemrxiv.orgresearchgate.net.

Other Characterization Techniques

In the comprehensive study of 4,5-Diamino-2,2'-bipyridine and its coordination complexes, a variety of other instrumental techniques play a crucial role in providing detailed structural and electronic information. These methods, including mass spectrometry, Mössbauer spectroscopy for iron complexes, electron spin resonance spectroscopy, and thermal analyses, offer complementary data to spectroscopic and crystallographic studies.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of 4,5-Diamino-2,2'-bipyridine and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For the parent ligand, 4,5-Diamino-2,2'-bipyridine (C₁₀H₁₀N₄), the expected exact mass can be calculated and confirmed by HRMS, distinguishing it from other compounds with the same nominal mass nih.gov. The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the elemental composition.

Table 1: Key Mass Spectrometric Data for 4,5-Diamino-2,2'-bipyridine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄ | nih.gov |

| Molecular Weight | 186.21 g/mol | nih.govbiosynth.com |

| Exact Mass | 186.090546336 Da | nih.gov |

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron nuclei, making it an invaluable tool for studying iron complexes of 4,5-Diamino-2,2'-bipyridine. This technique provides information about the oxidation state, spin state, and coordination geometry of the iron center through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q) nih.govresearchgate.netresearchgate.netnih.gov.

In a study of an iron(II) complex with the isomeric ligand 5,5'-Diamino-2,2'-bipyridine, [Fe(5,5'-diamino-2,2'-bipyridine)₃]SO₄·6H₂O, the Mössbauer spectrum provided key insights into the iron's environment. The measured isomer shift (δ) was found to be 0.24 mm/s, which is a characteristic value for iron(II) in a low-spin state. The spectrum also indicated a very small quadrupole splitting (ΔE_Q), suggesting a highly symmetric, near-octahedral coordination geometry around the Fe(II) center cmu.edu. These findings are consistent with the formation of a stable tris-chelate complex where the three bidentate ligands create a symmetrical ligand field around the iron ion.

The parameters obtained from Mössbauer spectroscopy are crucial for understanding the electronic structure and bonding in these iron complexes. The isomer shift is sensitive to the s-electron density at the nucleus, which is influenced by the oxidation state and the covalency of the metal-ligand bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the electron distribution and the coordination geometry nih.govresearchgate.netresearchgate.netnih.gov.

Table 2: Mössbauer Parameters for an Iron(II) Complex of a Diamino-2,2'-bipyridine Ligand

| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Iron State | Source |

| [Fe(5,5'-diamino-2,2'-bipyridine)₃]SO₄·6H₂O | 0.24 | Small | Fe(II), Low-Spin | cmu.edu |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is particularly useful for studying paramagnetic species, such as complexes of 4,5-Diamino-2,2'-bipyridine with transition metals like copper(II). The ESR spectrum provides information about the electronic structure, the nature of the metal-ligand bonding, and the geometry of the complex through the g-tensor and hyperfine coupling constants (A) researchgate.netcardiff.ac.ukethz.chrsc.orgmdpi.com.

For copper(II) complexes with bipyridine-type ligands, the ESR spectra are often characteristic of a d⁹ system in a distorted octahedral or square planar geometry. The g-values are typically anisotropic, with g_|| > g_⊥ > 2.0023, which is indicative of an unpaired electron residing in the dₓ²-y² orbital. The hyperfine splitting arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2), resulting in a four-line pattern in the spectrum ethz.ch.

While specific ESR data for a copper(II) complex of 4,5-Diamino-2,2'-bipyridine are not available, studies on similar complexes provide expected values. For instance, ternary copper(II) complexes with 2,2'-bipyridine (B1663995) and other ligands exhibit g_|| values in the range of 2.2-2.3 and g_⊥ values around 2.05-2.06. The hyperfine coupling constant, A_||, is typically in the range of 150-200 x 10⁻⁴ cm⁻¹ researchgate.net. The presence of the amino groups on the bipyridine ring in 4,5-Diamino-2,2'-bipyridine may influence the electronic environment of the copper center, which would be reflected in the precise values of the g-tensor and hyperfine coupling constants.

Table 3: Typical ESR Parameters for Copper(II)-Bipyridine Complexes

| Parameter | Typical Range | Information Provided |

| g | ||

| g_⊥ | 2.05 - 2.06 | Nature of the metal-ligand bond and geometry |

| A_ | (x 10⁻⁴ cm⁻¹) |

Thermal Analyses (e.g., TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of 4,5-Diamino-2,2'-bipyridine and its metal complexes abo.firesearchgate.net. TGA measures the change in mass of a sample as a function of temperature, providing information about processes such as dehydration, desolvation, and decomposition gdut.edu.cn.

In a study of metal complexes of the isomeric 5,5'-Diamino-2,2'-bipyridine, TGA was used to determine the water content and the decomposition temperatures. For instance, the hydrated tris-chelate complexes of manganese(II), iron(II), and nickel(II) were found to lose their water of crystallization in the temperature range of 101-168 °C. The subsequent decomposition of the complexes was observed at higher temperatures, typically above 280 °C cmu.edu.

The thermal stability of the complexes is influenced by the nature of the metal ion and the strength of the metal-ligand bonds. The decomposition of the organic ligand itself occurs at elevated temperatures, and the final residue at the end of the TGA experiment often corresponds to the metal oxide.

Table 4: Thermogravimetric Data for Metal Complexes of a Diamino-2,2'-bipyridine Ligand

| Complex | Water Loss Temperature (°C) | Decomposition Onset (°C) | Source |

| [Mn(5,5'-diamino-2,2'-bipyridine)₃]Cl₂·6H₂O | 101-150 | > 290 | cmu.edu |

| [Fe(5,5'-diamino-2,2'-bipyridine)₃]SO₄·6H₂O | 162-166 | > 280 | cmu.edu |

| [Ni(5,5'-diamino-2,2'-bipyridine)₃]Cl₂·6H₂O | 145-168 | > 360 | cmu.edu |

Electrochemical Behavior and Redox Properties of Diamino 2,2 Bipyridine Systems

Cyclic Voltammetry and Electrochemistry of Ligands and Complexes

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of diamino-2,2'-bipyridine and its metal complexes. Transition metal complexes containing bipyridine ligands are known to be electroactive, often displaying reversible one-electron reactions that can be observed through CV. wikipedia.orgiieta.org These electrochemical events can be centered on the metal or the ligand. iieta.org

For instance, the cyclic voltammogram of tris(4,4'-diamino-2,2'-bipyridine)ruthenium(II) has been studied to understand the Ru(II) to Ru(III) oxidation process. researchgate.netnih.gov Data from such studies, including anodic peak potential (Epa), cathodic peak potential (Epc), and half-wave potential (E½), provide insight into the thermodynamics and kinetics of electron transfer. The separation between the anodic and cathodic peaks (ΔEp) is an indicator of the electrochemical reversibility of the redox process.

The electrochemical data for tris(4,4′-diamino-2,2′-bipyridine)ruthenium bis(tetrafluoroborate) shows how the potential and current change with varying scan rates. This data is crucial for determining the stability and electron transfer characteristics of the complex.

| Scan Rate (V/s) | Epa (V) | Ipa (A) | Epc (V) | Ipc (A) | E½ (V) | ΔEp (V) |

|---|---|---|---|---|---|---|

| 0.05 | 0.547 | 1.54E-05 | 0.481 | -1.55E-05 | 0.514 | 0.066 |

| 0.1 | 0.549 | 2.16E-05 | 0.481 | -2.18E-05 | 0.515 | 0.068 |

| 0.2 | 0.552 | 3.05E-05 | 0.479 | -3.11E-05 | 0.516 | 0.073 |

| 0.5 | 0.558 | 4.88E-05 | 0.473 | -4.94E-05 | 0.516 | 0.085 |

| 1 | 0.566 | 6.97E-05 | 0.467 | -7.03E-05 | 0.517 | 0.099 |

| 2 | 0.579 | 1.00E-04 | 0.456 | -1.01E-04 | 0.518 | 0.123 |

| 5 | 0.606 | 1.62E-04 | 0.432 | -1.63E-04 | 0.519 | 0.174 |

Oxidation-Reduction Potentials and Their Modulation by Amino Substituents

The introduction of amino groups, which are strong electron-donating substituents, significantly impacts the redox potentials of the bipyridine ligand and its corresponding metal complexes. These groups increase the electron density on the bipyridine ring system, which generally leads to a decrease in the redox potential (i.e., making oxidation easier and reduction more difficult). researchgate.net

In a Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl complex, the presence of amine substituents was found to destabilize the π* orbital of the ligand. rsc.orgresearchgate.net This destabilization results in the complex requiring more negative potentials to reach the doubly reduced state necessary for catalytic activity. rsc.orgresearchgate.net For example, this complex reaches its catalytically active state at -2.47 V vs. Fc⁺/₀. rsc.orgresearchgate.net Similarly, Osmium complexes with diamino-modified bipyridine ligands exhibit a strong decrease in their redox potential due to the electron-donating nature of the amino groups. researchgate.net

The tuning of redox potentials through ligand modification is a key strategy in designing catalysts. For cobalt complexes with substituted bis(imino)pyridine ligands, the Co(II)/Co(III) oxidation potentials can be varied over a range of nearly 750 mV by changing the electronic nature of the substituents. rsc.org This demonstrates the high degree of control that substituents afford over the electrochemical properties of the complex.

Electron Transfer Pathways and Mechanisms

In transition metal-bipyridine complexes, electron transfer processes are fundamental to their function in photoredox and electrochemical catalysis. acs.org The primary mechanism often involves metal-to-ligand charge transfer (MLCT), where an electron is transferred from the metal center to the π* orbitals of the bipyridine ligand upon excitation or reduction. wikipedia.orgrsc.org

The electrochemical reduction of cobalt-polypyridine diamine complexes, for example, involves two sequential one-electron reductions centered on the cobalt core. mdpi.com This is followed by the addition of a CO₂ molecule to form a key metallocarboxylate intermediate, [Co(II)(L)–CO₂²⁻]⁰, which governs the catalytic cycle. mdpi.com Further reduction steps generate a metal carbonyl intermediate that ultimately releases carbon monoxide (CO). mdpi.com

In some systems, intramolecular electron transfer can occur. For instance, in a di-N-methylated bipyridinium disulfide, the second reduction of the bipyridinium moiety triggers a rapid and reversible intramolecular two-electron transfer to the disulfide group, causing its cleavage. nih.gov This mediated pathway provides a lower energy route for the reduction compared to direct electron transfer. nih.gov

Application in Electrochemical CO₂ Reduction

Diamino-2,2'-bipyridine ligands are valuable components in the design of molecular electrocatalysts for the reduction of CO₂ to value-added products like CO or formate (B1220265) (HCOO⁻). au.dk The electronic properties imparted by the amino groups can be harnessed to tune the activity and selectivity of the catalytic center.

The design of effective electrocatalysts often involves modifying the ligand scaffold to optimize interaction with the CO₂ substrate and to lower the overpotential required for the reaction. Manganese and Rhenium tricarbonyl complexes with bipyridine ligands are well-established catalysts for CO₂ reduction. rsc.orgresearchgate.netacs.org

| Catalyst | Product | Faradaic Efficiency (%) | Applied Potential | Reference |

|---|---|---|---|---|

| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | CO | 99% | -2.47 V vs. Fc⁺/₀ | rsc.orgresearchgate.net |

| COF-2,2'-bpy-Re | CO | 81% | -2.8 V vs. Fc⁺/₀ | rsc.orgresearchgate.net |

| [Co(qpy)(H₂O)₂]²⁺ | CO | 90% | -0.14 V overpotential | mdpi.com |

Immobilizing molecular catalysts onto electrode surfaces is a crucial step for creating practical electrochemical devices. Covalent Organic Frameworks (COFs) are crystalline porous polymers that serve as excellent platforms for heterogenizing molecular catalysts. tcichemicals.com Diamino-bipyridine derivatives are used as building blocks (monomers) for constructing these frameworks, typically through Schiff-base condensation with aldehyde linkers.

Theoretical and Computational Investigations of Diamino 2,2 Bipyridines

Quantum Chemical Calculations (e.g., DFT, TD-DFT, ZINDO)

No specific studies employing quantum chemical calculations such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or ZINDO for 4,5-Diamino-2,2'-bipyridine were identified in the search results. Such calculations are crucial for understanding the stereoelectronic properties of substituted bipyridines. For related diamino-bipyridine isomers, DFT has been used to understand their electronic structure and the destabilizing effect of amine substituents on the π* orbitals of the ligand.

Electronic Structure Analysis and Molecular Orbital Characterization (HOMO/LUMO)

A detailed electronic structure analysis, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 4,5-Diamino-2,2'-bipyridine, is not available in the reviewed literature. For the parent 2,2'-bipyridine (B1663995), the HOMO is characterized by σ-symmetry, mainly centered on the nitrogen atoms, while the LUMO is of π-symmetry with contributions from the carbon atoms of the pyridine (B92270) rings. In substituted bipyridines, the energies and localizations of these frontier orbitals are significantly influenced by the nature and position of the substituents, which in turn dictates the molecule's reactivity and photophysical properties. DFT calculations on related diamino-bipyridine complexes have been used to determine HOMO-LUMO gaps.

Prediction of Conformational Preferences and Torsion Angles

While the lowest energy conformation of the parent 2,2'-bipyridine is known to be coplanar with a transoid arrangement of the nitrogen atoms, specific predictions regarding the conformational preferences and inter-ring torsion angles of 4,5-Diamino-2,2'-bipyridine are absent from the literature. The introduction of amino groups at the 4 and 5 positions would likely influence the rotational barrier around the C2-C2' bond and could favor specific conformations due to intramolecular interactions. Empirical force field calculations and DFT are common methods for such conformational analyses.

Elucidation of Excited State Properties and Charge Transfer Transitions

There is no information available on the excited state properties and charge transfer transitions specific to 4,5-Diamino-2,2'-bipyridine. TD-DFT is the standard method for investigating electronic transitions. For metal complexes of other bipyridine derivatives, metal-to-ligand charge transfer (MLCT) transitions are a key feature of their electronic spectra. In the free ligand, transitions would be of a π → π* nature, and the amino substituents in the 4,5-positions would be expected to act as auxochromes, shifting the absorption bands.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific modeling of intermolecular interactions for 4,5-Diamino-2,2'-bipyridine has not been reported. However, based on its structure, the molecule is expected to participate in a variety of non-covalent interactions. The amino groups are potent hydrogen bond donors, and the pyridine nitrogen atoms are hydrogen bond acceptors, suggesting that hydrogen bonding would be a dominant interaction in the solid state. Furthermore, the aromatic bipyridine core is capable of engaging in π-π stacking interactions. Studies on metal complexes of other diamino-bipyridine isomers have shown that both hydrogen bonding from the amino groups and π-π stacking of the bipyridine rings dictate the intermolecular arrangement and the formation of multidimensional networks.

Applications in Chemical Research and Advanced Material Science

Catalysis and Photocatalysis

The presence of both pyridyl nitrogen atoms and amino functional groups in 4,5-Diamino-2,2-bipyridine allows it to act as a versatile ligand in various catalytic applications. It can coordinate with a wide range of metal centers, and the amino groups can be further functionalized to modulate the catalyst's electronic properties and reactivity.

Complexes of this compound and its derivatives have been explored as catalysts in a variety of metal-catalyzed reactions. The bipyridine core provides a stable coordination environment for the metal ion, while the amino groups can influence the catalyst's solubility, stability, and activity. For example, palladium(II) complexes containing 4,4'-disubstituted-[2,2']-bipyridine ligands, including amino-functionalized derivatives, have been successfully employed as catalysts for the copolymerization of carbon monoxide and styrene (B11656) researchgate.net. The electronic properties of the bipyridine ligand, which can be tuned by the substituents, play a crucial role in the catalytic cycle.

The development of efficient electrocatalysts for carbon dioxide (CO2) reduction and hydrogen (H2) evolution is a key area of research for sustainable energy production. Bipyridine-based ligands, including this compound, have been instrumental in the design of molecular electrocatalysts for these transformations. Manganese bipyridine complexes, for instance, have been studied for the selective reduction of CO2 acs.orgau.dk. The ligand plays a critical role in stabilizing the metal center in various oxidation states and can be functionalized to act as a proton shuttle, facilitating the catalytic process acs.org.

In the context of CO2 reduction, copper complexes with bipyridine ligands have also shown promise. The functionalization of the bipyridine ligand can influence the product selectivity of the reaction, steering it towards the formation of either CO or H2 mdpi.com. Furthermore, modifying copper electrocatalysts with pyridine (B92270) derivatives can suppress the competing hydrogen evolution reaction (HER), thereby increasing the efficiency of CO2 reduction rsc.org. The pyridine functionalization is thought to inhibit H2 evolution by increasing the local pH and blocking the active sites for HER rsc.org.

Complexes of this compound with metals like copper, cobalt, and nickel have been investigated as co-catalysts for H2 evolution from aqueous solutions in the presence of a photosensitizer researchgate.net. The performance of these catalysts is influenced by the geometry of the metal complex and the electronic properties of the ligand.

| Catalyst System | Application | Key Findings |

| Manganese bipyridine complexes | CO2 Reduction | Amine functionalities on the ligand can act as proton shuttles, influencing product selectivity between CO, HCOOH, and H2. acs.org |

| Pyridine-functionalized Copper | CO2 Reduction | Suppresses the competing hydrogen evolution reaction, enhancing the efficiency of CO2 reduction. rsc.org |

| Copper(II) complex with redox-active bipyridine-like ligand | CO2 Reduction & H2 Evolution | Demonstrates cooperative effect between the metal center and the ligand for catalysis. Proton source can tune the selectivity. mdpi.com |

| Metal complexes (Cu, Co, Ni) with 4,4′-diamino-2,2′-bipyridine | H2 Evolution | Act as co-catalysts for photocatalytic hydrogen evolution from water. researchgate.net |

As mentioned previously, palladium(II) complexes featuring 4,4'-disubstituted-[2,2']-bipyridine ligands, which include amino-substituted variants, have been utilized in the copolymerization of carbon monoxide and styrene researchgate.net. The nature of the substituent on the bipyridine ligand can impact the catalytic activity and the properties of the resulting polyketone. This highlights the importance of ligand design in controlling polymerization reactions.

Functional Materials Development

The ability of this compound to form stable complexes with a variety of metal ions, combined with its capacity for hydrogen bonding, makes it an excellent building block for the construction of functional materials with interesting photophysical and structural properties.

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that relies on a molecular dye to absorb light and inject electrons into a semiconductor. Bipyridine ligands are a common component of the ruthenium-based dyes used in DSSCs. The carboxylate groups on the bipyridine ligands are responsible for anchoring the dye to the titanium dioxide (TiO2) surface mdpi.com. While specific research on this compound in this context is not detailed in the provided search results, the general importance of functionalized bipyridines is well-established. The electronic properties of the bipyridine ligands can be tuned to optimize the light-harvesting and electron-transfer properties of the dye. For example, the introduction of different alkyl functionalities to bipyridine ligands via click chemistry has been shown to produce effective dyes for DSSCs epfl.ch.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The amino groups of this compound are particularly useful in the construction of these materials as they can participate in hydrogen bonding, leading to the formation of extended, three-dimensional networks researchgate.netacs.org.

Transition metal complexes of 2,2′-bipyridine-4,4′-diamine can act as "metallo-tectons," or building blocks, for hydrogen-bonded networks researchgate.netacs.org. For example, nickel(II) complexes with this ligand have been shown to form three-dimensional hydrogen-bonded networks with carboxylate counterions researchgate.net. The structure and dimensionality of the resulting coordination polymers can be influenced by the choice of the metal ion, the counter-anion, and the crystallization conditions. The ability to form such ordered structures is crucial for applications in areas such as gas storage, separation, and catalysis.

| Material Type | Ligand | Metal Ion(s) | Key Structural Feature |

| Coordination Polymer | 2,2′-bipyridine-4,4′-diamine | Ni(II) | 3D hydrogen-bonded network with carboxylate counterions. researchgate.net |

| Coordination Polymer | 5,5′-Diamino-2,2′-bipyridine | Mn, Fe, Ni, Cu, Zn, Ag, Cd | Formation of multidimensional networks via hydrogen bonding. cmu.edu |

| Metal-Organic Framework | 2,2′-bipyridine-polycarboxylic acids | Transition metals, main group metals, lanthanides | Formation of coordination polymers with varying properties (thermal, magnetic, luminescent, sorption). nih.govchimia.ch |

Molecular Switches and Logic Gates

The unique electronic and photophysical properties of metal complexes incorporating this compound allow them to function as molecular-level switches and components of logic gates. A key application in this area is the development of "molecular light switches". These are molecules that can be reversibly transitioned between a non-luminescent ("off") state and a highly luminescent ("on") state in response to an external stimulus.

Ruthenium(II) complexes containing a diamino-bipyridine ligand have been shown to exhibit this behavior. For instance, complexes such as [Ru(bpy)2(diamino)]2+ (where bpy is 2,2'-bipyridine) display minimal photoluminescence in aqueous solutions. However, when the complex binds to DNA, typically through intercalation between the base pairs, its luminescence is dramatically enhanced. This "light switch" effect is governed by a metal-to-ligand charge transfer (MLCT) process. In the absence of DNA, the excited state of the ruthenium complex is quenched by the solvent. Upon intercalation, the ligand is shielded from the solvent, which restricts vibrational quenching pathways and leads to a significant increase in the luminescence quantum yield, effectively switching the light "on" nih.govscispace.com.

This on/off response to the presence of DNA can be translated into the function of a molecular logic gate. For example, such a system can operate as an AND logic gate, where the two inputs are the ruthenium complex and the DNA strand. A significant luminescent output (Output = 1, or "on") is only produced when both the complex (Input A = 1) and DNA (Input B = 1) are present in the system. If either is absent, the output is negligible (Output = 0, or "off"). The switching can also be triggered by other stimuli, such as pH, which can protonate or deprotonate the ligand and alter the electronic properties and emissive state of the complex nih.govresearchgate.net.

Molecular Recognition and Bio-inorganic Research

Development of DNA Probes and Nucleic Acid Interaction Studies

Complexes of this compound are valuable tools for studying nucleic acid structures and interactions. Ruthenium(II) polypyridyl complexes, in particular, have been extensively investigated as probes for DNA, including non-canonical structures like G-quadruplexes, which are found in human telomeres and are potential targets for cancer therapy nih.gov.

The [Ru(bpy)2(diamino)]2+ complex has been identified as a promising G-quadruplex binder and a fluorescent "light switch" probe nih.gov. When these complexes bind to G-quadruplex DNA, their luminescence, which is otherwise quenched in solution, is significantly enhanced nih.govdcu.ie. This property allows for the sensitive detection of these DNA structures. The binding and stabilization of G-quadruplexes can be quantified by techniques such as Fluorescence Resonance Energy Transfer (FRET) melting assays, which measure the change in melting temperature (ΔTm) of the DNA structure upon binding of the complex. A higher ΔTm value indicates stronger stabilization.

Research comparing a series of [Ru(bpy)2L]2+ complexes has provided insights into how different ligands (L) influence G-quadruplex stabilization. The diamino-substituted complex showed a stabilizing ability comparable to the well-known DNA intercalator dppz nih.gov.

| Experimental Ligand (L) | ΔTm (°C) at 4 μM | Relative Stabilization Ability |

|---|---|---|

| me2allox | 17.3 ± 0.5 | Excellent |

| dppz | ~12.5 | Good |

| diamino | ~12.5 | Good |

| aap | ~12.5 | Good |

| amino | ~10.0 | Moderate |

| allox | ~10.0 | Moderate |

| pterin | 3.4 ± 0.5 | Low |

| keto | 3.7 ± 0.9 | Low |

Data sourced from FRET melting assays on Tel22 DNA variant nih.gov.

Second-Sphere Coordination in Biochemical Systems

Second-sphere coordination refers to non-covalent interactions, such as hydrogen bonding, between a stable metal complex (the first sphere) and external molecules or "guests". These interactions are fundamental in biological systems, governing how enzymes recognize substrates and how proteins interact with one another. The amino groups of this compound are ideal for establishing such interactions.

Studies on the closely related 5,5'-diamino-2,2'-bipyridine (DABP) have demonstrated this principle effectively. When coordinated to a metal ion like iron(II) to form an octahedral complex such as [Fe(DABP)3]2+, the amino groups are oriented outwards and are available for hydrogen bonding. These complexes can act as hosts for guest molecules that are hydrogen bond acceptors. For example, they can form stable host-guest systems with crown ethers or carboxylate anions. The multiple N-H---O hydrogen bonds between the amino groups of the metal complex and the oxygen atoms of the guest molecule create a defined, non-covalent supramolecular assembly.

This ability to direct the assembly of molecules through controlled, non-covalent interactions is a key feature of biochemical systems. Metal complexes of this compound can thus serve as valuable models to study the forces and geometries involved in molecular recognition at biological interfaces. The amino groups, which are not directly involved in metal coordination, are crucial for dictating the intermolecular arrangement through hydrogen bonding cmu.edu.

Sensing Applications

Electrochemical Sensors and Biosensors

Electrochemical sensors offer a sensitive, rapid, and often low-cost method for detecting a wide range of analytes. The development of these sensors frequently relies on modifying an electrode surface with a material that can selectively interact with the target analyte and produce an electrical signal. This compound is a promising candidate for creating such sensor surfaces, primarily through electropolymerization.

The monomer can be polymerized onto a conductive surface, such as a glassy carbon or screen-printed electrode, to form a thin, redox-active polymer film. The resulting poly(4,5-diamino-2,2'-bipyridine) film possesses several features beneficial for sensing:

Redox Activity : The polymer backbone is electroactive, meaning it can be oxidized and reduced. This electrochemical behavior can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry nih.gov.

Binding Sites : The amino groups and bipyridine nitrogen atoms within the polymer structure can act as binding sites for target analytes, especially metal ions.

Signal Transduction : When the target analyte binds to the polymer film, it can alter the film's electrochemical properties. This change—for instance, a shift in the redox potential or a change in the peak current—is proportional to the concentration of the analyte, forming the basis for quantitative detection mdpi.commdpi.com.

This strategy has been used with related nitrogen-containing heterocyclic compounds to create sensors for environmental pollutants, food components, and clinical biomarkers mdpi.comnih.gov. By functionalizing the electrode with a polymer derived from this compound, it is possible to fabricate sensitive and selective electrochemical sensors for various analytical applications.

Optical Sensing for Analytes (e.g., oxygen, ATP)

The unique electronic and structural characteristics of this compound make it a valuable platform for the development of optical sensors for various analytes. The diamino functionality allows for further chemical modifications to introduce specific recognition sites, while the bipyridine core can coordinate with metal centers to form luminescent complexes. This section explores the application of this compound-based compounds in the optical sensing of dissolved oxygen and adenosine (B11128) triphosphate (ATP).

Oxygen Sensing

Luminescent ruthenium(II) complexes containing bipyridine-type ligands are widely employed as optical oxygen sensors. The underlying principle of this sensing mechanism is the quenching of the complex's luminescence by molecular oxygen. When the ruthenium complex absorbs light, it is excited to a higher energy state. In the absence of oxygen, it returns to its ground state by emitting light (luminescence). However, in the presence of oxygen, a non-emissive deactivation pathway occurs, leading to a decrease in the luminescence intensity and lifetime. This quenching process is typically described by the Stern-Volmer equation:

I0/I = 1 + KSV[O2]

where I0 and I are the luminescence intensities in the absence and presence of oxygen, respectively, [O2] is the oxygen concentration, and KSV is the Stern-Volmer quenching constant. A higher KSV value indicates a greater sensitivity of the sensor to oxygen.

While specific studies detailing the use of a tris(4,5-diamino-2,2'-bipyridine)ruthenium(II) complex for oxygen sensing are not prevalent in the readily available literature, the behavior of analogous ruthenium(II) polypyridyl complexes provides a strong indication of its potential performance. The amino groups on the bipyridine ligand can influence the photophysical properties of the resulting ruthenium complex, potentially tuning its sensitivity and response range to oxygen.

Below is a table with representative data illustrating the luminescence quenching of a ruthenium(II) polypyridyl complex by dissolved oxygen, which would be analogous to the expected performance of a sensor based on this compound.

Table 1: Representative Luminescence Quenching Data for an Oxygen Sensor

| Oxygen Concentration (%) | Luminescence Intensity (a.u.) | I₀/I |

|---|---|---|

| 0 | 1000 | 1.00 |

| 20 | 550 | 1.82 |

| 40 | 385 | 2.60 |

| 60 | 290 | 3.45 |

| 80 | 230 | 4.35 |

| 100 | 190 | 5.26 |

ATP Sensing

The development of fluorescent probes for the selective detection of adenosine triphosphate (ATP) is of significant interest due to the central role of ATP as an energy currency in biological systems. nih.gov A common strategy for designing such probes involves a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon binding to ATP.

Derivatives of this compound can be functionalized to create receptors that specifically interact with the triphosphate moiety of ATP. For instance, the amino groups can be modified with moieties capable of forming hydrogen bonds or electrostatic interactions with the negatively charged phosphate (B84403) groups. This binding event can trigger a conformational change or alter the electronic properties of an integrated fluorophore, leading to an enhanced fluorescence signal.

While a specific fluorescent probe for ATP directly utilizing the this compound core is not extensively documented in publicly available research, the principles of its design and expected performance can be illustrated. A hypothetical sensor could involve the attachment of a fluorophore and a recognition unit to the diamino groups. Upon binding to ATP, the interaction would restrict intramolecular rotations or inhibit a photoinduced electron transfer (PET) process, thereby "turning on" the fluorescence.

The following tables present typical research findings for a "turn-on" fluorescent ATP sensor, demonstrating the expected fluorescence enhancement and selectivity.

Table 2: Fluorescence Response of a "Turn-On" ATP Sensor

| ATP Concentration (mM) | Fluorescence Intensity (a.u.) | Fluorescence Fold Increase |

|---|---|---|

| 0 | 50 | 1.0 |

| 0.5 | 250 | 5.0 |

| 1.0 | 500 | 10.0 |

| 2.0 | 950 | 19.0 |

| 3.0 | 1300 | 26.0 |

| 4.0 | 1550 | 31.0 |

| 5.0 | 1700 | 34.0 |

Table 3: Selectivity of the Fluorescent ATP Sensor

| Analyte (5 mM) | Fluorescence Intensity (a.u.) | Relative Response |

|---|---|---|

| None | 50 | 1.0 |

| ATP | 1700 | 34.0 |

| ADP | 350 | 7.0 |

| AMP | 150 | 3.0 |

| GTP | 200 | 4.0 |

| CTP | 180 | 3.6 |

| UTP | 190 | 3.8 |

| Phosphate (Pi) | 80 | 1.6 |

| Pyrophosphate (PPi) | 120 | 2.4 |

Future Research Directions and Concluding Outlook

Exploration of New Synthetic Pathways for Complex Diamino-2,2'-bipyridine Isomers

The synthesis of bipyridine derivatives is a cornerstone of coordination chemistry, yet the development of efficient and versatile synthetic routes for specific isomers, such as 4,5-Diamino-2,2'-bipyridine, remains a critical area of research. While methods for producing symmetrical isomers like 5,5'-diamino-2,2'-bipyridine and 6,6'-diamino-2,2'-bipyridine have seen improvements, the synthesis of unsymmetrical isomers presents a greater challenge. researchgate.netresearchgate.net Future research will likely focus on overcoming these synthetic hurdles.

Key areas of exploration will include:

Novel Coupling Methodologies: Developing new catalytic systems for cross-coupling reactions will be essential for the selective and high-yield synthesis of unsymmetrical diamino-2,2'-bipyridines. This includes advancing well-established methods like Suzuki, Stille, and Negishi couplings, as well as exploring alternative pathways to circumvent issues like catalyst inhibition by the bipyridine product. nih.gov

Step-Wise Functionalization: Research into the controlled, step-wise functionalization of the bipyridine core will enable the introduction of different amino groups at specific positions, leading to a wider range of accessible isomers.

Green Chemistry Approaches: A shift towards more sustainable synthetic methods, such as electrochemical synthesis or reactions in environmentally benign solvents, will be a significant trend. nih.gov These approaches aim to reduce waste and energy consumption in the production of these valuable compounds.

An example of a potential synthetic improvement is the development of a one-pot reaction that avoids the use of harsh reagents or high pressures, which are sometimes required in current methods. researchgate.net

Advanced Ligand Design for Tailored Coordination Environments

The amino groups in 4,5-Diamino-2,2'-bipyridine serve as versatile handles for further chemical modification, allowing for the design of sophisticated ligands with precisely controlled coordination environments. This capability is crucial for tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, photophysical properties, and catalytic activity. nih.gov

Future research in this area will likely involve:

Post-Synthetic Modification: The development of robust and selective methods for the post-synthetic modification of the amino groups will be a major focus. This will allow for the attachment of a wide range of functional groups, including those with specific electronic, steric, or chiral properties.

Multi-Component Ligands: The integration of 4,5-Diamino-2,2'-bipyridine into larger, multi-component ligand architectures will lead to the creation of complexes with unique properties. For instance, combining the bipyridine core with other coordinating units, such as catecholates, can result in ligands capable of forming complex multinuclear structures like helicates. researchgate.net

Bio-inspired Ligands: Drawing inspiration from biological systems, researchers will aim to design ligands that mimic the active sites of metalloenzymes. This could lead to the development of highly selective and efficient catalysts for a variety of chemical transformations.

The ability to fine-tune the ligand sphere around a metal center is exemplified by the use of bulky substituents to prevent catalyst dimerization and alter catalytic pathways, a strategy that could be applied to complexes of 4,5-Diamino-2,2'-bipyridine. nih.gov

Development of Next-Generation Supramolecular Assemblies and Functional Materials